
5-Bromo-7,8-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Isoquinolinone, 5-bromo-3,4-dihydro-7,8-dimethoxy- is a brominated derivative of isoquinolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 5-position and methoxy groups at the 7 and 8 positions, which can influence its chemical reactivity and biological properties.
Synthetic Routes and Reaction Conditions:
Bartoli Reaction: One common synthetic route involves the reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C. This reaction yields 2,4-dimethyl-7-bromoindole, which can be further modified to obtain the desired isoquinolinone derivative.
Reduction and Cyclization: The nitro group in the intermediate can be reduced to an amine, followed by cyclization to form the isoquinolinone core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, with nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral conditions.
Reduction: LiAlH₄, H₂ with Pd/C catalyst, in anhydrous ether or THF.
Substitution: NaN₃, KI, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or iodides.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Isoquinolinones are known to exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Derivatives of isoquinolinone have been explored for their potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of new materials and catalysts due to its unique structural features.
Wirkmechanismus
The mechanism by which 1(2H)-Isoquinolinone, 5-bromo-3,4-dihydro-7,8-dimethoxy- exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: A parent compound without the bromine and methoxy groups.
Quinoline: A structurally related compound with a different arrangement of nitrogen and carbon atoms.
Bromoisoquinoline derivatives: Other brominated isoquinolines with different substituents.
Uniqueness: 1(2H)-Isoquinolinone, 5-bromo-3,4-dihydro-7,8-dimethoxy- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other isoquinolines and quinolines.
Eigenschaften
Molekularformel |
C11H12BrNO3 |
|---|---|
Molekulargewicht |
286.12 g/mol |
IUPAC-Name |
5-bromo-7,8-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H12BrNO3/c1-15-8-5-7(12)6-3-4-13-11(14)9(6)10(8)16-2/h5H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
DTIUYRPCZSHZFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2CCNC(=O)C2=C1OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


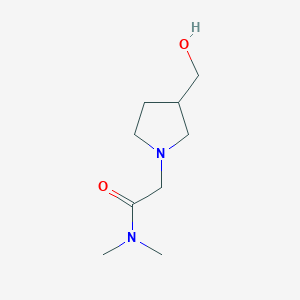
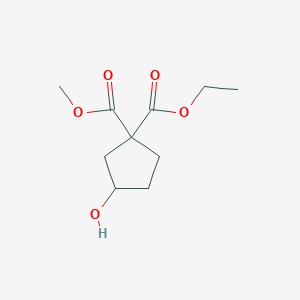
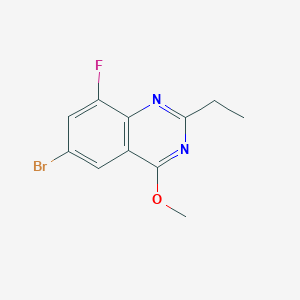
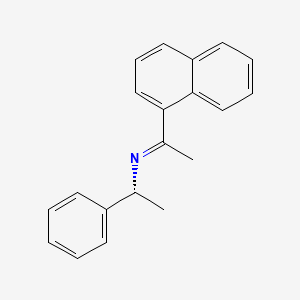
![(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051783.png)
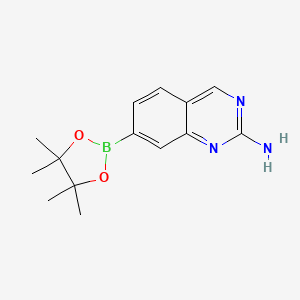
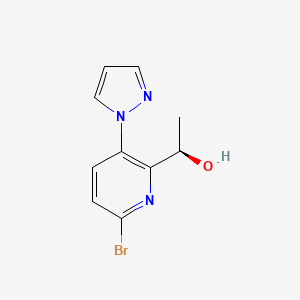


![[Methyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B15051834.png)



![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)
